(3Z)-5-bromo-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound (3Z)-5-bromo-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one is a complex organic molecule featuring a unique combination of functional groups. This compound is characterized by its bromine atom, cyclohexyl ring, thiazolidinone moiety, and indolone structure. It is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-bromo-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazolidinone Ring: This step involves the reaction of a cyclohexyl ketone with thiourea under acidic conditions to form the thiazolidinone ring.
Condensation Reaction: The final step involves the condensation of the brominated indolone with the thiazolidinone intermediate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(3Z)-5-bromo-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one: can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazolidinone ring can be oxidized or reduced under specific conditions, altering its chemical properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative of the original compound.
Scientific Research Applications
(3Z)-5-bromo-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (3Z)-5-bromo-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-3-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one
- (3Z)-3-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-fluoro-1,3-dihydro-2H-indol-2-one
Uniqueness
The uniqueness of (3Z)-5-bromo-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the bromine atom, in particular, allows for unique substitution reactions that are not possible with similar compounds lacking this feature.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H25BrN2O2S2 |
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Molecular Weight |
493.5 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-2-oxo-1-pentylindol-3-ylidene)-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H25BrN2O2S2/c1-2-3-7-12-24-17-11-10-14(23)13-16(17)18(20(24)26)19-21(27)25(22(28)29-19)15-8-5-4-6-9-15/h10-11,13,15H,2-9,12H2,1H3/b19-18- |
InChI Key |
ZLHPRGYZISZXRC-HNENSFHCSA-N |
Isomeric SMILES |
CCCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)C4CCCCC4)/C1=O |
Canonical SMILES |
CCCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)C4CCCCC4)C1=O |
Origin of Product |
United States |
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